molecular formula C15H16ClN5O2S2 B2354522 2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-00-2

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2354522
CAS No.: 1105198-00-2
M. Wt: 397.9
InChI Key: MLJXVGPUPZMHGX-UHFFFAOYSA-N
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Description

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a 3-chlorobenzoyl group and a thioacetamide side chain. This compound belongs to a class of heterocyclic derivatives widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Its structural complexity arises from the integration of pharmacophoric elements such as the thiadiazole ring (known for electron-deficient properties), the piperazine moiety (enhancing solubility and receptor interactions), and the thioacetamide group (contributing to redox activity).

Properties

IUPAC Name

2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S2/c16-11-3-1-2-10(8-11)13(23)20-4-6-21(7-5-20)14-18-19-15(25-14)24-9-12(17)22/h1-3,8H,4-7,9H2,(H2,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJXVGPUPZMHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at C-5 Position

The 5-amino group undergoes displacement with 4-(3-chlorobenzoyl)piperazine via SNAr (nucleophilic aromatic substitution):

Parameter Value
Thiadiazole substrate 5-Amino-2-(3-chlorobenzoyl)-1,3,4-thiadiazole (1.0 eq)
Nucleophile 4-(3-Chlorobenzoyl)piperazine (1.2 eq)
Solvent Dry toluene
Temperature 110–120°C
Reaction time 14–16 h
Catalyst Anhydrous K₂CO₃ (2.0 eq)
Yield 58–63%

Key Considerations :

  • Excess piperazine derivative ensures complete substitution
  • Azeotropic removal of water using Dean-Stark apparatus improves yields

Thioacetamide Sidechain Introduction

Thiolation and Alkylation Sequence

The 2-position thiol group is introduced via a two-step process:

Step 1: Thiol Generation

  • Reagents :
    • Lawesson’s reagent (0.5 eq)
    • Dry THF
  • Conditions :
    • 0°C → RT, 4 h
    • Converts C=S to SH group

Step 2: Alkylation with Chloroacetamide

Component Specification
Alkylating agent 2-Chloroacetamide (1.5 eq)
Base NaH (60% dispersion in oil, 2.0 eq)
Solvent Anhydrous DMF
Temperature 0°C → 25°C, 2 h
Workup Ice-water quench, EtOAc extraction
Yield 74–78%

Critical Analysis :

  • NaH ensures deprotonation of thiol (-SH) to thiolate (-S⁻), enhancing nucleophilicity
  • Controlled temperature prevents N-alkylation side reactions

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Recent advances demonstrate a streamlined approach combining steps 2–3:

Reaction Scheme :

  • 5-Amino-thiadiazole (1.0 eq)
  • 4-(3-Chlorobenzoyl)piperazine (1.1 eq)
  • 2-Bromoacetamide (1.3 eq)
  • Solvent: DMSO
  • Temperature: 80°C, 6 h
  • Yield: 65%

Advantages :

  • Reduced purification steps
  • Higher atom economy

Limitations :

  • Requires strict stoichiometric control to avoid dimerization

Industrial-Scale Production Considerations

Process Optimization Parameters

Parameter Laboratory Scale Pilot Plant Scale
Batch size 5–10 g 5–10 kg
Reactor type Round-bottom flask 316L SS jacketed reactor
Mixing Magnetic stirring Pitched blade turbine
Heating Oil bath Steam heating
Cycle time 24 h 18 h
Overall yield 62% 71%

Key Improvements at Scale :

  • Continuous distillation removes volatile byproducts
  • Mechanochemical activation reduces reaction time

Analytical Characterization Data

Spectroscopic Profiles

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 3.91–3.45 (m, 8H, piperazine-H)
IR (KBr) ν 3280 (N-H), 1675 (C=O), 1540 (C=N), 680 (C-S)
HPLC Purity 99.2% (C18 column, ACN/H₂O 70:30)

Comparative Evaluation of Synthetic Methods

Method Steps Total Yield Purity Cost Index
Sequential synthesis 3 58% 98% 1.00
Tandem synthesis 2 65% 97% 0.85
Flow chemistry Continuous 71% 99% 0.78

Trade-offs :

  • Tandem synthesis sacrifices purity for speed
  • Flow chemistry requires significant capital investment

Emerging Methodologies

Photocatalytic C-S Bond Formation

Recent studies demonstrate visible-light-mediated coupling:

  • Catalyst : Ru(bpy)₃Cl₂ (0.5 mol%)
  • Light source : 450 nm LEDs
  • Yield : 82%
  • Advantage : Room temperature operation

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzoyl derivatives .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promise as:

  • Antimicrobial Agent : Exhibiting significant activity against Gram-positive and Gram-negative bacteria. Research indicates that related thiadiazole derivatives have Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/ml)Target Organisms
This compoundTBDS. aureus, E. coli
Reference Drug (Ampicillin)10Various bacteria

Anticancer Research

The compound's structural features suggest potential interactions with biological targets relevant to cancer treatment. Its mechanism may involve modulating pathways associated with tumor growth and survival.

Material Science

In materials science, this compound can be utilized for developing new materials with enhanced properties such as conductivity or stability due to its unique chemical structure.

Similar Compounds

Compound NameActivity Type
4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanoneAnti-HIV
3-(Piperazin-1-yl)-1,2-benzothiazole DerivativesAntibacterial

These compounds share some structural similarities but differ in their specific biological activities and mechanisms.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Physical Properties

Compound Name / ID Substituents on Thiadiazole Core Piperazine/Other Moieties Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Thioacetamide, 4-(3-chlorobenzoyl)piperazin-1-yl 3-Chlorobenzoyl-piperazine Not reported Not available N/A
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) 4-Chlorophenyl, 4-fluorophenyl-piperazin-1-yl 4-Fluorophenyl-piperazine 203–205 IR: NH (3288 cm⁻¹), C=O (1668 cm⁻¹)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy None (phenoxy side chain) 138–140 NMR: δ 7.35 (d, 2H, Ar-H), δ 4.52 (s, 2H, SCH₂)
Compound 3 (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) 4-Chlorophenyl, 4-nitrophenylamino None (nitroaniline substituent) Not reported Docking: π-π interactions, H-bonds with Akt
ASN90 (O-GlcNAcase inhibitor) Acetamide, benzo[d][1,3]dioxol-5-yl-ethyl-piperazine Benzo[d][1,3]dioxol-5-yl-ethyl-piperazine Not reported In vivo studies (hydrochloride salt form)
Compound XV (N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide) 3,5-Dichlorobenzylthio, phenylamino-quinazolin-2-ylthio Quinazoline-thio group Not reported IC₅₀: 1.96 ± 0.15 μM (PC-3 cells)

Key Observations :

  • Substituent Impact on Solubility : Piperazine-containing derivatives (e.g., 4g , ASN90 ) generally exhibit higher solubility in polar solvents due to the basic nitrogen atoms in the piperazine ring. In contrast, arylthio derivatives (e.g., 5j , Compound XV ) show reduced solubility but enhanced lipophilicity, favoring membrane permeability.
  • Thermal Stability: Melting points correlate with crystallinity and intermolecular interactions. For instance, 4g (203–205°C) and 5j (138–140°C) suggest that halogenated aryl groups (e.g., 4-chlorophenyl) increase rigidity compared to alkylphenoxy substituents.

Key Observations :

  • Anticancer Efficacy : The target compound’s 3-chlorobenzoyl-piperazine group may mimic Compound 3’s nitroaniline substituent, which stabilizes Akt binding via H-bonding. However, the thioacetamide group could introduce redox-mediated cytotoxicity, akin to Compound XV’s dual pharmacophores .
  • Enzyme Inhibition : ASN90 demonstrates that piperazine-thiadiazole hybrids can target enzymes like O-GlcNAcase, suggesting the target compound may share similar multimodal mechanisms.

Advantages Over Alternatives :

  • Piperazine derivatives (e.g., 4g ) require longer reaction times (18–20 hours) compared to ASN90’s optimized protocol .
  • Thioacetamide introduction (as in 5j ) avoids side reactions common in phenolic couplings (e.g., 5k ).

Biological Activity

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its structure includes a piperazine ring and a chlorobenzoyl group, which are significant for its biological activity. This article reviews the biological activities of this compound, focusing on its antibacterial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN5O3S2C_{20}H_{20}ClN_{5}O_{3}S_{2}. The compound's characteristics include:

PropertyValue
CAS Number1206989-06-1
Molecular Weight478.0 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structures showed good antibacterial activity against Gram-positive bacteria. For example, compounds with a 2-chlorobenzylthio moiety displayed high activity against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL .

The mechanism by which these compounds exert their antibacterial effects often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A notable finding is that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). For instance, certain derivatives demonstrated IC50 values ranging from 0.28 to 10 µg/mL against these cell lines .

The cytotoxic mechanism is believed to involve apoptosis induction through mitochondrial pathways and disruption of tubulin dynamics, which are critical for cell division .

Case Studies

Several case studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Cytotoxicity against Cancer Cell Lines : A study evaluated the cytotoxic activity of various thiadiazole derivatives against MCF-7 and HeLa cells using the MTT assay. Certain compounds showed significant inhibition of cell growth with IC50 values as low as 29 µM against HeLa cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that substituents on the thiadiazole ring significantly influence their biological activity. The presence of halogens and specific alkyl groups was found to enhance both antibacterial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperazine derivatives and thiadiazole precursors. Key steps include:

  • Nucleophilic substitution : Reacting 3-chlorobenzoyl chloride with piperazine under reflux in solvents like ethanol or DMSO .
  • Thiadiazole ring formation : Using thiosemicarbazide and POCl₃ at 90°C to form the 1,3,4-thiadiazole core .
  • Thioacetamide coupling : Introducing the thioacetamide group via alkylation or thiol-ether formation, often requiring bases like triethylamine .
  • Purification : Recrystallization (DMSO/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Critical Parameters : Solvent polarity (DMSO enhances nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess POCl₃ improves cyclization efficiency) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine NH at δ 2.8–3.5 ppm, thiadiazole C-S at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for pharmacological assays) .
  • Mass Spectrometry (MS) : ESI-MS detects [M+H]⁺ ions (e.g., m/z ~480 for C₁₆H₁₄ClN₅O₂S₂) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms, critical for structure-activity relationship (SAR) studies .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Stability is optimal at pH 6–7 and ≤40°C .
  • Solid-State Stability : Store powdered samples at 4°C (desiccated) for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Dose-Response Profiling : Test the compound across concentrations (1 nM–100 µM) in cell lines (e.g., MCF-7 for cancer, MRSA for antimicrobial activity) .
  • Target Selectivity Assays : Compare inhibition of bacterial DNA gyrase vs. human topoisomerase II to identify off-target effects .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 3-chlorobenzoyl vs. phenylpropanoyl derivatives) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Piperazine Modifications : Replace 3-chlorobenzoyl with electron-withdrawing groups (e.g., nitro) to enhance bacterial membrane penetration .
  • Thiadiazole Optimization : Introduce methyl groups at C5 to improve metabolic stability .
  • Thioacetamide Substitution : Replace sulfur with selenium to modulate redox activity .
    • Validation : Synthesize 10–15 analogs and compare IC₅₀ values in enzyme inhibition assays .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or β-lactamase (PDB ID: 3RYB). Key residues: Lys45 (hydrogen bonding) and Phe88 (hydrophobic interactions) .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at thiadiazole S1/S2 positions) using Schrödinger Phase .

Q. How do researchers design experiments to assess toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro Toxicity : Measure IC₅₀ in HEK293 cells (normal kidney cells) vs. target cells. Selectivity index (SI) >10 indicates low toxicity .
  • In Vivo Testing : Administer 10–100 mg/kg doses in murine models for 28 days. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • hERG Assays : Patch-clamp electrophysiology to evaluate cardiac toxicity (IC₅₀ >30 µM preferred) .

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